1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
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Overview
Description
1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features. The presence of both phenyl and pyridinylsulfanyl groups in the molecule enhances its potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Pyridin-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine-2,5-diones.
Scientific Research Applications
1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridinylsulfanyl group allows for specific interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-phenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
- 1-(4-Chloro-phenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
- 1-(4-Fluoro-phenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Uniqueness
1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is unique due to the specific combination of the phenyl and pyridinylsulfanyl groups. This combination enhances its potential for various biological activities and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12N2O2S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H12N2O2S/c18-14-10-12(20-13-8-4-5-9-16-13)15(19)17(14)11-6-2-1-3-7-11/h1-9,12H,10H2 |
InChI Key |
KCDSCVIZAIMVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC=CC=N3 |
Origin of Product |
United States |
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